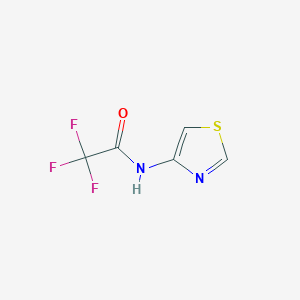
2,2,2-trifluoro-N-(thiazol-4-yl)acetamide
Cat. No. B1612743
Key on ui cas rn:
59134-92-8
M. Wt: 196.15 g/mol
InChI Key: SHLAEVGWZIFJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04011210
Procedure details


A mixture of 50 g. (0.182 mole) of 2-bromo-4-trifluoroacetamidothiazole 36.5 g. (0.268 mole) of sodium acetate, trihydrate and 16.6 g. of 10% palladium on carbon in 1.5 l. of absolute ethanol is hydrogenated at 1 atmosphere over 18 hours at room temperature. The catalyst is filtered off and washed well with ethanol. The filtrate is evaporated to dryness and the residue extracted several times with warm methylene chloride. The combined extracts are evaporated to dryness and the residue crystallized from carbon tetrachloride (activated carbon treatment) to give 25 g. (70%) of heavy white crystals m.p. 138°-9° C. Recrystallization of the second crop obtained from the mother liquor raises the yield to 28.5 g. (80%). The product can also be satisfactorily recrystallized from ethanol/water mixtures.


[Compound]
Name
heavy white crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[C:5]([NH:7][C:8](=[O:13])[C:9]([F:12])([F:11])[F:10])[N:6]=1.O.O.O.C([O-])(=O)C.[Na+]>[Pd].C(O)C>[F:12][C:9]([F:10])([F:11])[C:8]([NH:7][C:5]1[N:6]=[CH:2][S:3][CH:4]=1)=[O:13] |f:1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=C(N1)NC(C(F)(F)F)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.268 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Step Three
[Compound]
|
Name
|
heavy white crystals
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 50 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated to dryness
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue extracted several times with warm methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts are evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue crystallized from carbon tetrachloride (activated carbon treatment)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 25 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the second crop
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained from the mother liquor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
raises the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield to 28.5 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product can also be satisfactorily recrystallized from ethanol/water mixtures
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(=O)NC=1N=CSC1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
